2-(benzylthio)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
The compound "2-(benzylthio)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone" is a complex organic molecule with unique structural and chemical properties. This compound consists of several functional groups, including a benzylthio group, a piperazine ring, a methoxyphenyl group, and a tetrazole ring, contributing to its potential reactivity and versatility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "2-(benzylthio)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone" typically involves multi-step reactions:
Starting with the preparation of the benzylthio group through nucleophilic substitution reactions.
Introduction of the piperazine ring via cyclization reactions.
Attaching the methoxyphenyl group through electrophilic aromatic substitution.
Incorporation of the tetrazole ring via azide coupling reactions.
Final coupling of all the components under controlled temperature and catalytic conditions.
Industrial Production Methods: Industrial production might employ automated batch reactors for precise control over reaction conditions. Use of flow chemistry to ensure high yield and purity can also be considered, leveraging catalysts and optimized solvent systems to facilitate complex transformations efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions affecting the benzylthio group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to secondary alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenated compounds (e.g., bromides, chlorides) in the presence of suitable bases or catalysts.
Major Products: Oxidation can yield sulfoxides/sulfones; reduction can yield secondary alcohols. Substitution can produce a variety of modified compounds depending on the introduced groups.
Scientific Research Applications
Chemistry: Used in synthetic organic chemistry to explore novel reaction mechanisms and pathways, contributing to the development of new catalysts and reagents.
Medicine: Research into its pharmacological activities, such as potential anti-inflammatory, antibacterial, or antitumor properties.
Industry: Employed in the development of advanced materials or as intermediates in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action typically involves the compound interacting with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and Van der Waals forces. The presence of various functional groups allows the compound to fit into active sites of biological macromolecules, disrupting their normal function and leading to a desired therapeutic effect. Pathways affected may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
2-(benzylthio)-1-(4-methylpiperazin-1-yl)ethanone
1-(4-(benzylthio)-2-methylphenyl)piperazin-1-yl)-ethanone
2-(benzylthio)-1-(4-((1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Uniqueness: The presence of a tetrazole ring along with a methoxyphenyl group makes "2-(benzylthio)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone" unique compared to its analogs. This combination of functional groups can result in distinct pharmacokinetic and pharmacodynamic properties, potentially making it more effective or selective in its applications.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-30-20-9-7-19(8-10-20)28-21(23-24-25-28)15-26-11-13-27(14-12-26)22(29)17-31-16-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSGKUKNEVQJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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